5-Sulfanylpyridine-3-carboxylic acid
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Description
5-Sulfanylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Halocyclization
5-Sulfanylpyridine-3-carboxylic acid is used in chemical synthesis. For example, its derivatives undergo alkylation to form 2-(prop-2-yn-1-ylsulfanyl)-pyridine-3-carboxylic acid, which reacts further to form complex thiazolopyridinium systems (Kalita et al., 2019).
Characterization and Crystal Structures
It plays a role in forming novel divalent metal carboxylate-sulfonate hybrids. These hybrids feature complex layered and one-dimensional structures, as observed in hydrothermal reactions (Sun et al., 2004).
Insulin-Mimetic Activities
Metal complexes involving this compound derivatives have been studied for their insulin-mimetic activities. These complexes, synthesized with different metals, exhibit varying degrees of biological activity (Nakai et al., 2005).
Hydrogen-Bonded Polymer Structures
The compound forms extensively hydrogen-bonded three-dimensional layered polymer structures, as observed in certain crystallization processes. This demonstrates its potential in material science and engineering (Meng et al., 2007).
Selective Nucleophilic Chemistry
This compound is involved in selective nucleophilic chemistry for synthesizing drug-like compounds, exemplified in the solution-phase syntheses of isoxazole-carboxylic acids (Robins et al., 2007).
Pharmaceutical and Biological Applications
The compound serves as a 'privileged scaffold' for the synthesis of pharmaceuticals and biologically active compounds due to its structural properties and reactivity (Grigor’ev et al., 2015).
Charge-Transfer Interactions in Crystals
It is utilized in creating ternary crystalline molecular complexes through charge-transfer and hydrogen-bonding interactions, showcasing its utility in crystallography and materials science (Seaton et al., 2013).
Biosynthesis and Stereochemistry
In the field of biosynthesis, it contributes to understanding the stereochemical assignments and the ring stereoinversion process in carbapenem biosynthesis (Stapon et al., 2003).
Catalysis in Organic Synthesis
Sulfuric acid derivatives of this compound are used as recyclable catalysts in organic synthesis, highlighting its application in sustainable and green chemistry (Tayebi et al., 2011).
Properties
IUPAC Name |
5-sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-5(10)3-7-2-4/h1-3,10H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTYYLFVZPAKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509757 |
Source
|
Record name | 5-Sulfanylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24242-21-5 |
Source
|
Record name | 5-Mercapto-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24242-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Sulfanylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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